molecular formula C19H19NO4 B12194074 3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole

3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole

Cat. No.: B12194074
M. Wt: 325.4 g/mol
InChI Key: ALNNIKZOCNSWRZ-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole is a complex organic compound with a unique structure that combines a benzoxazole ring with methoxyphenoxy and methylprop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent attachment of the methoxyphenoxy and methylprop-2-en-1-yl groups. Common reagents used in these reactions include methoxyphenol, methylprop-2-en-1-yl bromide, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism by which 3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and compounds with methoxyphenoxy and methylprop-2-en-1-yl groups. Examples include resmethrin and other pyrethroid insecticides, which share structural similarities.

Uniqueness

3-[(3-Methoxyphenoxy)methyl]-6-[(2-methylprop-2-en-1-yl)oxy]-1,2-benzoxazole is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

3-[(3-methoxyphenoxy)methyl]-6-(2-methylprop-2-enoxy)-1,2-benzoxazole

InChI

InChI=1S/C19H19NO4/c1-13(2)11-22-16-7-8-17-18(20-24-19(17)10-16)12-23-15-6-4-5-14(9-15)21-3/h4-10H,1,11-12H2,2-3H3

InChI Key

ALNNIKZOCNSWRZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC

Origin of Product

United States

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